molecular formula C22H22N4O16P2 B13842366 2'-O-Methyluridine 3',5'-Bis(4-nitrophenyl)phosphate Diester

2'-O-Methyluridine 3',5'-Bis(4-nitrophenyl)phosphate Diester

Cat. No.: B13842366
M. Wt: 660.4 g/mol
InChI Key: LZEUWZIKVMPXFM-CWJKEVGVSA-N
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Description

2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester: is a chemical compound with the molecular formula C22H22N4O16P2 and a molecular weight of 660.375 g/mol . This compound is a derivative of uridine, a nucleoside that is a component of RNA. The presence of the 2’-O-methyl group and the bis(4-nitrophenyl)phosphate groups makes this compound unique and useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester typically involves the protection of the uridine molecule followed by the introduction of the 2’-O-methyl group. The bis(4-nitrophenyl)phosphate groups are then added through a phosphorylation reaction. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester involves its interaction with RNA molecules. The 2’-O-methyl group affects the hydrogen bonding and base pairing properties of RNA, leading to changes in RNA stability and function. The bis(4-nitrophenyl)phosphate groups can participate in phosphorylation reactions, influencing the activity of enzymes involved in RNA metabolism .

Comparison with Similar Compounds

Uniqueness: 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester is unique due to the combination of the 2’-O-methyl group and the bis(4-nitrophenyl)phosphate groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C22H22N4O16P2

Molecular Weight

660.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[hydroxy-(4-nitrophenoxy)phosphoryl]oxy-4-methoxyoxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate

InChI

InChI=1S/C22H22N4O16P2/c1-37-20-19(42-44(35,36)41-16-8-4-14(5-9-16)26(31)32)17(39-21(20)24-11-10-18(27)23-22(24)28)12-38-43(33,34)40-15-6-2-13(3-7-15)25(29)30/h2-11,17,19-21H,12H2,1H3,(H,33,34)(H,35,36)(H,23,27,28)/t17-,19-,20-,21-/m1/s1

InChI Key

LZEUWZIKVMPXFM-CWJKEVGVSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)OC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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